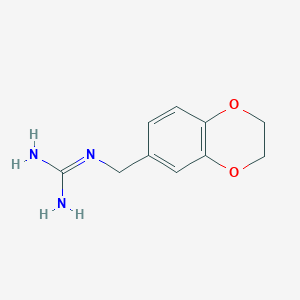
Guabenxan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guabenxan is a novel synthesis method that has gained attention in the scientific community for its potential use in various research applications.
Wirkmechanismus
Guabenxan works by binding to proteins and changing their fluorescence properties. It has been shown to selectively bind to cysteine residues on proteins, which can lead to changes in protein conformation and function.
Biochemische Und Physiologische Effekte
Guabenxan has been shown to have minimal effects on cell viability and metabolism, making it a promising tool for studying protein-protein interactions in living cells. It has also been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Guabenxan is its high selectivity for cysteine residues on proteins, which allows for specific labeling and detection of these residues. It also has a high quantum yield, which makes it a sensitive probe for fluorescence imaging. However, one limitation is that it requires a reducing agent, such as sodium dithionite, for synthesis, which can be difficult to work with and may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Guabenxan. One area of interest is the development of new synthesis methods that do not require a reducing agent. Another area of interest is the use of Guabenxan in drug discovery and development, particularly for targeting proteins involved in disease processes. Additionally, Guabenxan could be used in combination with other fluorescent probes to study complex biological processes in living cells.
Conclusion
In conclusion, Guabenxan is a promising synthesis method that has potential applications in various scientific research areas. Its high selectivity for cysteine residues on proteins and sensitivity for fluorescence imaging make it a valuable tool for studying protein-protein interactions in living cells. While there are some limitations to its use, there are also several potential future directions for research on Guabenxan.
Wissenschaftliche Forschungsanwendungen
Guabenxan has shown potential in various scientific research applications, including drug discovery, protein-protein interaction studies, and fluorescence imaging. It has been used as a fluorescent probe to monitor protein-protein interactions in living cells, which has implications for drug discovery and development.
Eigenschaften
CAS-Nummer |
19889-45-3 |
|---|---|
Produktname |
Guabenxan |
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H4,11,12,13) |
InChI-Schlüssel |
WTDYJDLUNYALPM-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)CN=C(N)N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)CN=C(N)N |
Andere CAS-Nummern |
19889-45-3 17471-82-8 |
Synonyme |
(1,4-benzodioxan-6-yl-methyl)guanidine guabenxan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
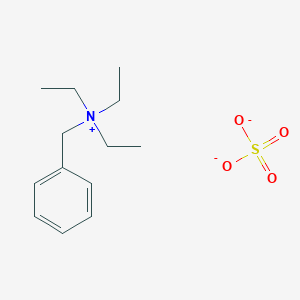
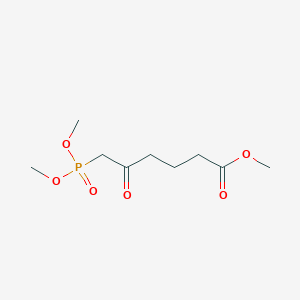
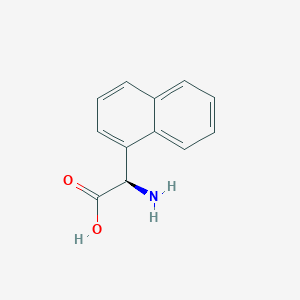

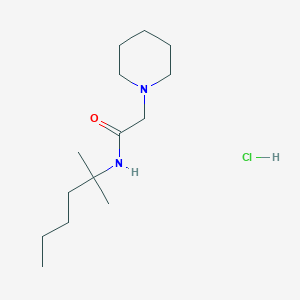
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
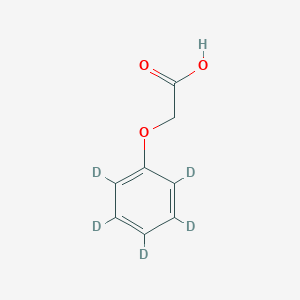
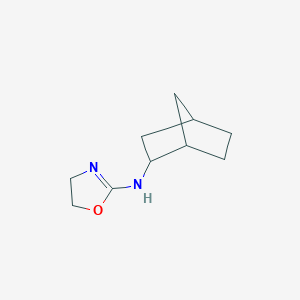
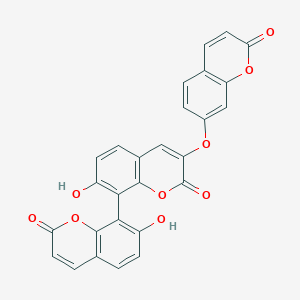
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)